molecular formula C14H13NO5 B14867918 5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14867918
M. Wt: 275.26 g/mol
InChI Key: IEQIKNQLPTVNGT-UHFFFAOYSA-N
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Description

5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound It is characterized by the presence of a methoxy group at the 5th position, a methoxyphenyl group at the N-position, and a pyran-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent amide formation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyran ring.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. It may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide: shares structural similarities with other pyran derivatives and methoxy-substituted phenyl compounds.

    Similar Compounds: 5-methoxy-2-pyranone, 3-methoxybenzamide, and 4-oxo-4H-pyran-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

5-methoxy-N-(3-methoxyphenyl)-4-oxopyran-2-carboxamide

InChI

InChI=1S/C14H13NO5/c1-18-10-5-3-4-9(6-10)15-14(17)12-7-11(16)13(19-2)8-20-12/h3-8H,1-2H3,(H,15,17)

InChI Key

IEQIKNQLPTVNGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=O)C(=CO2)OC

Origin of Product

United States

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